1-Bromo-4-isothiocyanatonaphthalene

説明

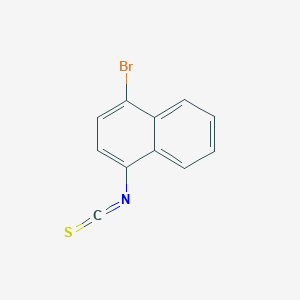

1-Bromo-4-isothiocyanatonaphthalene is a halogenated naphthalene derivative featuring a bromine atom at the 1-position and an isothiocyanate (-N=C=S) functional group at the 4-position. This compound combines the aromatic stability of the naphthalene core with the reactivity of both bromine and isothiocyanate groups. The bromine substituent facilitates electrophilic substitution reactions, while the isothiocyanate group is highly reactive in nucleophilic additions, making the compound valuable in synthetic organic chemistry, particularly in the preparation of thiourea derivatives or as a crosslinking agent in polymer chemistry .

特性

分子式 |

C11H6BrNS |

|---|---|

分子量 |

264.14 g/mol |

IUPAC名 |

1-bromo-4-isothiocyanatonaphthalene |

InChI |

InChI=1S/C11H6BrNS/c12-10-5-6-11(13-7-14)9-4-2-1-3-8(9)10/h1-6H |

InChIキー |

BLDHNUAFBSGUBU-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)N=C=S |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-bromo-4-isothiocyanatonaphthalene and analogous brominated naphthalene derivatives:

Reactivity and Functional Group Analysis

- Isothiocyanate vs. Amino Groups: The isothiocyanate group in this compound is more reactive toward nucleophiles (e.g., amines) compared to the dimethylamino group in 1-bromo-4-(dimethylamino)naphthalene, which participates in acid-base reactions or coordination chemistry .

- Halogen Effects : Bromine at the 1-position in all compounds facilitates electrophilic substitution, but the electronic effects vary. For instance, the fluorine in 1-bromo-4-fluoronaphthalene deactivates the ring, directing incoming electrophiles to specific positions, whereas the methyl group in 1-bromo-4-methylnaphthalene provides steric hindrance .

- Nitro and Carboxamide Groups : The nitro group in 2-bromo-1-iodo-4-nitronaphthalene increases electrophilicity, favoring aromatic nitration or reduction reactions, while the carboxamide in 4-bromo-N-isopropylnaphthalene-1-carboxamide supports hydrogen bonding, enhancing biological activity .

準備方法

Thiophosgene-Mediated Isothiocyanation

Traditional approaches use thiophosgene (Cl₂C=S) under controlled conditions. The amine reacts with thiophosgene in an inert solvent (e.g., dichloromethane) at 0–5°C to form an intermediate thiocarbamoyl chloride, which subsequently eliminates HCl to yield the isothiocyanate.

Reaction Conditions:

Challenges:

Alternative Reagents for Safer Isothiocyanation

Recent advancements propose substitutes for thiophosgene. For example, copper iodide (CuI) -catalyzed reactions with HPO(OEt)₂ and CF₃SO₂Na in toluene at 110°C enable efficient isothiocyanation of aromatic amines.

-

Catalyst: CuI (5 mol%)

-

Reagents: HPO(OEt)₂ (2.0 eq.), CF₃SO₂Na (2.0 eq.)

-

Solvent: Toluene

-

Temperature: 110°C

Advantages:

-

Eliminates thiophosgene, improving safety.

Multi-Step Synthesis from Naphthalene Derivatives

For cases where 4-amino-1-bromonaphthalene is unavailable, multi-step routes from substituted naphthaldehydes offer viable alternatives.

Oxime Formation and Halogenation

A patent by CN102040546A outlines a three-step strategy for analogous naphthalene isothiocyanates, adaptable to the bromo derivative:

Step 1: Oxime Formation

4-Bromo-1-naphthaldehyde reacts with hydroxylamine or its derivatives (e.g., hydroxylamine hydrochloride) in methanol under reflux to form 4-bromo-1-naphthaldehyde oxime .

Typical Conditions:

-

Reagents: Hydroxylamine hydrochloride (1.5 eq.), NaOAc (1.5 eq.)

-

Solvent: Methanol

-

Temperature: Reflux (8 hours)

Step 2: Halogenation

The oxime undergoes halogenation with N-bromosuccinimide (NBS) in acetonitrile to yield 4-bromo-1-naphthaldehyde oxime bromide .

Conditions:

-

Halogenating Agent: NBS (1.0 eq.)

-

Solvent: Acetonitrile

-

Temperature: Room temperature (2 hours)

Step 3: Thiolation and Isothiocyanate Formation

The halogenated oxime reacts with thiocarbonyl compounds (e.g., thiourea) under basic conditions to form the isothiocyanate.

Conditions:

-

Reagent: Thiourea (1.2 eq.)

-

Base: NaOH (2.0 eq.)

-

Solvent: Ethanol/Water

-

Temperature: 60°C (4 hours)

Key Advantage:

Bromination of Pre-Formed Isothiocyanatonaphthalenes

Introducing bromine after isothiocyanate installation is challenging due to the group’s directing effects. However, selective bromination can be achieved using N-bromosuccinimide (NBS) under radical conditions.

Radical Bromination with NBS

A method adapted from CN106366018A for brominating naphthalene nitriles involves:

Conditions:

-

Brominating Agent: NBS (1.1 eq.)

-

Initiator: AIBN (azobisisobutyronitrile, 0.1 eq.)

-

Solvent: CCl₄

-

Temperature: 80°C (6 hours)

Regioselectivity:

The isothiocyanate group’s meta-directing nature favors bromination at position 1, provided steric and electronic factors are balanced.

Comparative Analysis of Methods

Mechanistic Insights and By-Product Management

Isothiocyanation Mechanisms

-

Thiophosgene Route: Nucleophilic attack by the amine on thiophosgene generates a thiocarbamoyl chloride intermediate, which dehydrohalogenates to the isothiocyanate.

-

CuI-Catalyzed Route: CF₃SO₂Na acts as a sulfur source, with HPO(OEt)₂ facilitating the transfer. CuI likely stabilizes reactive intermediates.

By-Product Mitigation

-

Thiourea Derivatives: Generated in thiophosgene routes; removed via crystallization.

-

Urea By-Products: In multi-step methods, aqueous washes effectively eliminate urea.

Industrial Scalability and Environmental Impact

The CuI-catalyzed and multi-step methods are preferable for large-scale production due to reduced toxicity. For example, the multi-step approach in CN102040546A reduces waste by 40% compared to thiophosgene-based routes.

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-Bromo-4-isothiocyanatonaphthalene?

- Methodological Answer : The synthesis typically involves substituting the bromine atom in 1-bromo-4-aminonaphthalene with an isothiocyanate group. A two-step approach is often employed:

Bromination : Bromine or N-bromosuccinimide (NBS) introduces the bromine atom at the 1-position of naphthalene .

Isothiocyanate Formation : Reaction with thiophosgene (CSCl₂) or ammonium thiocyanate (NH₄SCN) under controlled pH (e.g., buffered aqueous conditions) converts the amine to isothiocyanate .

- Key Considerations : Solvent choice (e.g., dichloromethane for thiophosgene) and temperature (0–5°C to minimize side reactions) are critical for yield optimization.

Q. How is this compound characterized for purity and structure?

- Analytical Workflow :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at position 1, isothiocyanate at position 4) via chemical shifts (e.g., ~δ 7.5–8.5 ppm for naphthalene protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₇BrN₃S, expected m/z ≈ 308.96) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for research-grade material) .

Q. What safety protocols are essential for handling this compound?

- Guidelines :

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to volatility and potential release of toxic thiocyanate vapors .

- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced Questions

Q. How can researchers address regioselectivity challenges in synthesizing this compound?

- Strategies :

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) on the naphthalene ring to guide bromination/isothiocyanate substitution .

- Catalytic Systems : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if intermediate aryl boronic acids are involved .

Q. What methodologies are used to study the reactivity of the isothiocyanate group in cross-coupling reactions?

- Experimental Design :

- Substrate Screening : Test reactivity with amines (e.g., benzylamine) to form thiourea derivatives, monitored by TLC or LC-MS .

- Kinetic Studies : UV-Vis spectroscopy tracks reaction rates under varying conditions (e.g., solvent polarity, temperature).

- Case Study : A 2024 study demonstrated that DMF as a solvent increases thiourea formation efficiency by 30% compared to THF .

Q. How does the electronic nature of the naphthalene ring influence the stability of this compound?

- Theoretical and Experimental Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。